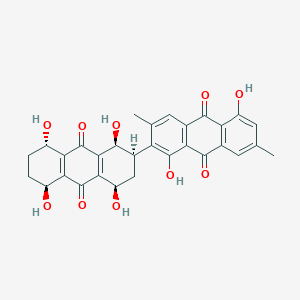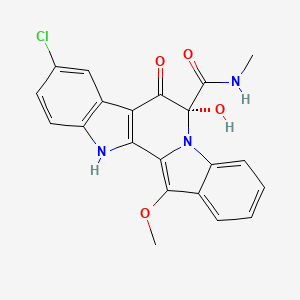
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) is a UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) in which the muramoyl moiety has alpha-configuratijon at its anomeric centre; major species at pH 7.3
Applications De Recherche Scientifique
Crystal Structure and Enzymatic Mechanism
- The crystal structure of UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase, a key enzyme in bacterial cell-wall peptidoglycan biosynthesis, was solved, revealing insights into the enzymatic mechanism and active site binding (Gordon et al., 2001).
Gene Identification and Recycling Role
- The mpl gene encoding UDP-N-acetylmuramate:L-alanyl-gamma-D-glutamyl-meso-diaminopimelate ligase was identified, playing a significant role in recycling cell wall peptidoglycan in Escherichia coli (Mengin-Lecreulx et al., 1996).
Biochemical Characterization and Physiological Properties
- The Mpl enzyme from Escherichia coli was biochemically characterized, revealing its role in the recycling of peptidoglycan components and its broad substrate specificity, indicating its potential as a target for antibacterial compounds (Hervé et al., 2007).
Drug Target Potential Against Infections
- A study on Acinetobacter baumannii highlighted the potential of UDP-N-acetylmuramoyl-L-alanyl-d-glutamate-2,6-diaminopimelate ligase (MurE) as a drug target against nosocomial infections, emphasizing its non-homologous nature to mammals (Amera et al., 2019).
Specificity of Enzymatic Activity
- A study investigating the specificity of the enzyme highlighted the necessity of synthesizing molecules similar to the natural substrate for efficient competitive inhibition (Abo-Ghalia et al., 1985).
Inhibitor Design and Antibiotic Development
- Phosphinate inhibitors of the D-glutamic acid-adding enzyme were synthesized and evaluated, offering insights into the design of potential antibiotics targeting bacterial peptidoglycan biosynthesis (Tanner et al., 1996).
Synthesis of Park’s Nucleotide
- A chemoenzymatic synthesis of Park’s nucleotide was reported, demonstrating the efficiency of synthesizing UDP-MurNAc via minimal protecting strategies and one-pot amino acid ligation reactions (Kurosu et al., 2007).
Propriétés
Nom du produit |
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) |
|---|---|
Formule moléculaire |
C35H51N7O26P2-4 |
Poids moléculaire |
1047.8 g/mol |
Nom IUPAC |
(2S,6R)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxylatobutanoyl]amino]-6-azaniumylheptanedioate |
InChI |
InChI=1S/C35H55N7O26P2/c1-13(28(50)40-18(33(56)57)7-8-21(45)39-17(32(54)55)6-4-5-16(36)31(52)53)37-29(51)14(2)64-27-23(38-15(3)44)34(66-19(11-43)25(27)48)67-70(61,62)68-69(59,60)63-12-20-24(47)26(49)30(65-20)42-10-9-22(46)41-35(42)58/h9-10,13-14,16-20,23-27,30,34,43,47-49H,4-8,11-12,36H2,1-3H3,(H,37,51)(H,38,44)(H,39,45)(H,40,50)(H,52,53)(H,54,55)(H,56,57)(H,59,60)(H,61,62)(H,41,46,58)/p-4/t13-,14+,16+,17-,18+,19+,20+,23+,24+,25+,26+,27+,30+,34+/m0/s1 |
Clé InChI |
QUHLBZKCGUXHGP-BHBBPGSKSA-J |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






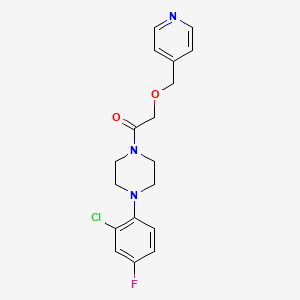
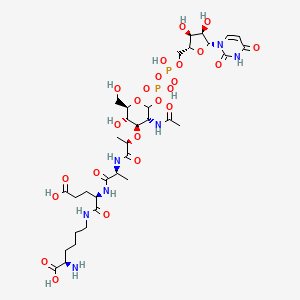
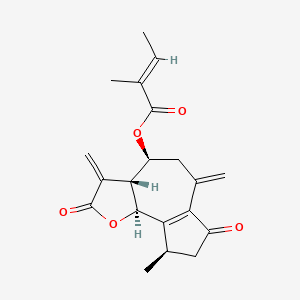

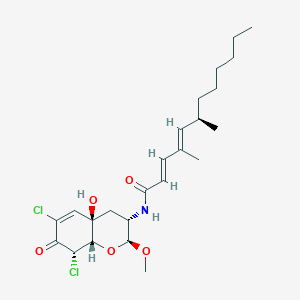
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)
![(4R,5'R)-2-benzoyl-2'-[4-(3-hydroxypropoxy)phenyl]-5'-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4'-5H-oxazole]one](/img/structure/B1261431.png)

